molecular formula C6H5Cl2N3O2 B046677 Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate CAS No. 1458-18-0

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Cat. No.: B046677
CAS No.: 1458-18-0
M. Wt: 222.03 g/mol
InChI Key: USYMCUGEGUFUBI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is an organoheterocyclic compound with the molecular formula C6H5Cl2N3O2. It is characterized by the presence of a pyrazine ring substituted with amino, methyl ester, and dichloro groups. This compound is primarily used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate typically involves the reaction of 3,6-dichloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, resulting in the formation of the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
  • Methyl 3-amino-5-chloropyrazine-2-carboxylate
  • Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate

Uniqueness

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (MDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MDPC has the molecular formula C6H5Cl2N3O2C_6H_5Cl_2N_3O_2 and features a pyrazine ring with amino and dichloro substituents. Its structure is crucial for its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Properties

MDPC has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. A notable study demonstrated that MDPC showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

MDPC has also been evaluated for its anticancer potential . Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, in vitro studies have shown that MDPC reduces cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 15 to 25 µM .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialS. aureus, E. coli32 µg/mL
AnticancerMCF-7, A54915-25 µM

The mechanism by which MDPC exerts its biological effects involves several pathways:

  • Enzyme Inhibition : MDPC inhibits key enzymes involved in cellular metabolism, which can lead to reduced proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, triggering apoptosis.
  • Interaction with Receptors : MDPC may bind to specific cellular receptors, altering signal transduction pathways critical for cell survival and proliferation .

Study on Anticancer Effects

In a recent study published in Chemical Research in Toxicology, researchers explored the anticancer effects of MDPC on pancreatic cancer cells. The results indicated that treatment with MDPC resulted in a significant decrease in cell migration and invasion, attributed to the inhibition of the urokinase plasminogen activator (uPA), a key protease involved in metastasis . The study highlighted the potential of MDPC as a therapeutic agent in cancer treatment.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial efficacy of MDPC against various fungal strains. The compound was tested against Candida albicans and exhibited antifungal activity with an MIC of 64 µg/mL, suggesting its potential use as an antifungal agent .

Properties

IUPAC Name

methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYMCUGEGUFUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057645
Record name Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-18-0
Record name 2-Pyrazinecarboxylic acid, 3-amino-5,6-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
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Record name Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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